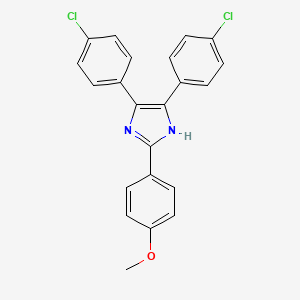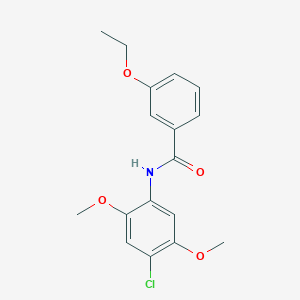![molecular formula C22H29NO5S B4601601 6-({6-Ethyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4601601.png)
6-({6-Ethyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Vue d'ensemble
Description
6-({6-Ethyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a benzothiophene core, a cyclohexene ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-({6-Ethyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid can be achieved through a multi-step process:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl bromide and a suitable base.
Formation of the Propan-2-yloxycarbonyl Group: This group can be introduced via an esterification reaction using propan-2-ol and a suitable acid catalyst.
Formation of the Cyclohexene Ring: The cyclohexene ring can be formed through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced via hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propan-2-yloxycarbonyl groups.
Reduction: Reduction reactions can occur at the benzothiophene core and the cyclohexene ring.
Substitution: Substitution reactions can occur at the benzothiophene core and the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
Oxidation: Oxidation can lead to the formation of ketones, aldehydes, and carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols and alkanes.
Substitution: Substitution can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its functional groups allow for the formation of covalent bonds with proteins and nucleic acids.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows for the modulation of biological pathways that are implicated in various diseases.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials. Its functional groups allow for the formation of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-({6-Ethyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid involves the interaction of its functional groups with molecular targets. These interactions can lead to the modulation of various biological pathways, including signal transduction, gene expression, and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
- 6-({6-Ethyl-3-[(butan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Uniqueness
The uniqueness of 6-({6-Ethyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid lies in its specific combination of functional groups and its structural complexity. This allows for unique interactions with biological targets and the potential for novel applications in various fields.
Propriétés
IUPAC Name |
6-[(6-ethyl-3-propan-2-yloxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5S/c1-4-13-9-10-16-17(11-13)29-20(18(16)22(27)28-12(2)3)23-19(24)14-7-5-6-8-15(14)21(25)26/h5-6,12-15H,4,7-11H2,1-3H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCOGGVMRMYEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4601524.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4601532.png)



![N~2~-(4-ethoxyphenyl)-N~1~-isopropyl-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4601559.png)

![4-[(2-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B4601585.png)
![dimethyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}terephthalate](/img/structure/B4601598.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B4601600.png)
![2-Ethyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B4601614.png)
![2-(4-FLUOROPHENYL)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4601621.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4601623.png)
![N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide](/img/structure/B4601626.png)
